molecular formula C20H20N2O5 B12220783 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid

Cat. No.: B12220783
M. Wt: 368.4 g/mol
InChI Key: YHTRXKRISXDZFR-UHFFFAOYSA-N
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Description

"2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid" is a benzoic acid derivative featuring a piperazine ring substituted at the 4-position with a 1,3-benzodioxol-5-ylmethyl group. The compound’s structure integrates a carboxylic acid group for hydrogen bonding and a piperazine-carbamoyl linker, which may enhance conformational flexibility and binding affinity in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Piperazine Derivatization: The benzodioxole is then reacted with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine.

    Coupling with Benzoic Acid: Finally, the piperazine derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Alternative Activation Methods

The carboxylic acid group can be activated using coupling agents like EDCI/HOBt , enabling reactions with amines under non-acidic conditions:

Benzoic acid+EDCI/HOBtActivated intermediatepiperazineTarget compound\text{Benzoic acid} + \text{EDCI/HOBt} \rightarrow \text{Activated intermediate} \xrightarrow{\text{piperazine}} \text{Target compound}

This method avoids the need for acid chlorides and is preferred for sensitive substrates.

Benzoic Acid Derivatives

The carboxylic acid group participates in classic acid-base and derivatization reactions:

Reaction Type Reagents Product Application
EsterificationMethanol/H₂SO₄Methyl esterImproved lipophilicity
Salt FormationNaOHSodium saltEnhanced solubility in water
Amide FormationThionyl chloride (SOCl₂)Acid chloride (for further coupling)Intermediate in drug synthesis

Piperazine Ring Modifications

The piperazine nitrogen can undergo alkylation or acylation:

Reaction Conditions Outcome
Alkylation with methyl iodideDMF, K₂CO₃, 60°CN-Methylpiperazine derivative
Acylation with acetyl chlorideDCM, NEt₃, 0°CN-Acetylpiperazine analog

These modifications alter the compound’s physicochemical properties and biological activity .

Benzodioxole Stability

The 1,3-benzodioxole ring is stable under acidic and neutral conditions but undergoes ring-opening in strong bases (e.g., NaOH, 100°C) to form catechol derivatives :

BenzodioxoleNaOHCatechol+Formaldehyde\text{Benzodioxole} \xrightarrow{\text{NaOH}} \text{Catechol} + \text{Formaldehyde}

Comparative Reactivity Table

Derivative Reaction Site Key Feature
Methyl ester analogCarboxylic acidImproved metabolic stability
N-Acetylpiperazine derivativePiperazine nitrogenReduced basicity, enhanced CNS penetration
Catechol analog (ring-opened)BenzodioxoleIncreased polarity

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C21H21ClN4O6S2
  • Molecular Weight : 525.0 g/mol
  • IUPAC Name : 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonamide

These properties contribute to its biological activity and interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. A study highlighted the potential of related compounds to serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have adverse effects such as gastric toxicity .

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have demonstrated that it can inhibit the proliferation of tumor cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit tyrosine kinases involved in cancer progression .

Neuroprotective Effects

There is emerging evidence that piperazine derivatives can offer neuroprotective benefits. Research focusing on the neuroprotective potential of compounds similar to 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid suggests that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Study 1: Inhibition of COX Enzymes

A study published in PubMed evaluated a related derivative's effect on COX enzymes and found that it exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs. This finding supports the potential use of such compounds in managing inflammatory conditions without the common side effects associated with conventional treatments .

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds similar to this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis. These results indicate that further development could lead to new anticancer therapies targeting specific malignancies .

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Key Observations

Core Structure Differences: The target compound’s benzoic acid core contrasts with the quinolinecarboxylic acid backbone in compounds 5a–m. Quinoline derivatives (e.g., 5j, 5k) possess a fused bicyclic system, which may enhance DNA gyrase inhibition (common in fluoroquinolone antibiotics) . The Boc-protected analog () shares the benzoic acid core but lacks the benzodioxole group, highlighting its role as an intermediate rather than a bioactive molecule .

The benzodioxole group in the target compound, however, is electron-rich, which may favor π-π stacking in receptor binding . Lipophilicity: The trifluoromethyl and benzodioxole groups improve membrane permeability compared to hydrophilic pyridyl (5b) or Boc-protected derivatives .

Synthetic Methodology :

  • All compounds in –3 were synthesized via nucleophilic acyl substitution, reacting piperazine precursors (e.g., amine 4) with sulfonyl or acyl chlorides. Yields (55–80%) suggest moderate steric hindrance from bulky substituents .
  • The target compound’s synthesis would likely follow a similar route, substituting 1,3-benzodioxol-5-ylmethyl chloride for sulfonyl/aoyl chlorides.

Biological Activity

The compound 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid is a derivative of piperazine and benzodioxole that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O5C_{20}H_{26}N_{2}O_{5} with a molecular weight of 374.44 g/mol. Its structure includes a piperazine ring, a benzodioxole moiety, and a carboxylic acid functional group, which are critical for its biological activity.

Antitumor Activity

Research has indicated that compounds featuring the benzodioxole structure exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, derivatives similar to this compound have been shown to inhibit the activity of kinases such as BRAF and EGFR, which are pivotal in tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have suggested that benzodioxole derivatives can reduce inflammation in various models, indicating their therapeutic potential in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Benzodioxole Moiety : The presence of methylenedioxy groups enhances antitumor activity.
  • Piperazine Ring : Variations in substituents on the piperazine nitrogen can modulate receptor binding affinity and selectivity.
  • Carboxylic Acid Group : Essential for biological activity; it influences solubility and bioavailability.

Study on Antitumor Activity

A recent study evaluated the effects of similar benzodioxole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability, particularly when used in combination with established chemotherapeutics like doxorubicin. The combination therapy showed a synergistic effect, enhancing apoptosis in cancer cells .

In Vivo Toxicity Assessment

In vivo studies involving animal models have assessed the toxicity profile of the compound. At high doses (2000 mg/kg), it exhibited mild behavioral effects without significant organ toxicity, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a functionalized piperazine intermediate. A two-step approach is common:

Intermediate Preparation : React 1,3-benzodioxol-5-ylmethyl piperazine with a carbonylating agent (e.g., phosgene derivatives) to form the piperazino-carbonyl moiety.

Final Coupling : Attach the intermediate to 2-carboxybenzoic acid via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .

  • Optimization Strategies :
  • Use anhydrous conditions and inert gas purging to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature (e.g., 0–5°C for carbodiimide activation).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm for purity assessment (>95% threshold) .
  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR in deuterated DMSO, focusing on key signals:
  • Benzodioxole protons (δ 5.9–6.1 ppm, multiplet).
  • Piperazine carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ ~425 g/mol) .

Q. What are the solubility profiles of this compound, and how do they influence in vitro assay formulation?

  • Methodological Answer :

  • Solubility Testing : Use the shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4).
  • Typical Profile (hypothetical, based on analogs):
SolventSolubility (mg/mL)
DMSO>50
Ethanol~10
PBS (pH 7.4)<1
  • Formulation Guidance : Pre-dissolve in DMSO for stock solutions; dilute in assay buffer with <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can experimental designs assess environmental fate and biodegradation pathways in aquatic systems?

  • Methodological Answer :

  • Laboratory Studies :

Abiotic Degradation : Expose to UV light (λ=254 nm) and measure photolysis half-life via HPLC .

Biotic Degradation : Incubate with activated sludge or microbial consortia; monitor metabolite formation using LC-MS/MS.

  • Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict partition coefficients (log P) and bioaccumulation potential .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding affinities)?

  • Methodological Answer :

  • Systematic Replication : Standardize assay conditions (e.g., buffer pH, temperature, cell line).
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables .
  • Orthogonal Assays : Validate binding affinity via surface plasmon resonance (SPR) alongside radioligand displacement assays .

Q. How can computational modeling elucidate the compound’s mechanism of action at target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or MAO-B).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes.
  • Validation : Correlate docking scores (ΔG binding) with IC50_{50} values from enzyme inhibition assays .

Q. What approaches identify metabolites in mammalian hepatic microsomal assays?

  • Methodological Answer :

  • Incubation : Use human liver microsomes with NADPH regeneration system; quench reactions at 0, 15, 30, 60 mins.
  • Detection : LC-MS/MS (Q-TOF) in full-scan mode; identify phase I metabolites (hydroxylation, demethylation) via exact mass and fragmentation patterns.
  • Standards : Synthesize putative metabolites (e.g., hydroxylated derivatives) for retention time matching .

Q. Data Contradiction Analysis Example

ContradictionResolution StrategyKey References
Variability in IC50_{50} valuesStandardize assay protocols; use internal controls
Discrepant solubility reportsValidate via nephelometry vs. shake-flask methods

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzoic acid

InChI

InChI=1S/C20H20N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,24,25)

InChI Key

YHTRXKRISXDZFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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